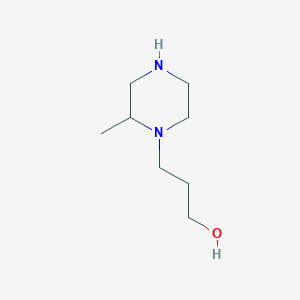
3-(2-Methylpiperazin-1-YL)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpiperazin-1-YL)propan-1-OL is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL typically involves the reaction of 2-methylpiperazine with an appropriate alkylating agent such as 3-chloropropanol. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-(2-Methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
3-(2-Methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methylpiperazin-1-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a different position of the methyl group.
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Contains a phenoxy group instead of a methyl group.
Uniqueness
3-(2-Methylpiperazin-1-YL)propan-1-OL is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for the development of selective drugs and industrial chemicals .
生物活性
3-(2-Methylpiperazin-1-YL)propan-1-OL is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The piperazine moiety in its structure is known to enhance the compound's ability to interact with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 142.24 g/mol
- Functional Groups : Hydroxyl group (-OH), piperazine ring
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperazine ring facilitates:
- Hydrogen Bonding : Enhances binding affinity to receptors.
- Hydrophobic Interactions : Improves membrane permeability and target interaction.
These interactions can modulate the activity of enzymes and receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties against certain pathogens.
- Neuroprotective Effects : The compound may act on dopamine receptors, providing neuroprotective benefits similar to other piperazine derivatives.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several compounds related to this compound against the ESKAPE panel of pathogens. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting that modifications to the piperazine structure can enhance efficacy against resistant strains .
Neuroprotective Potential
In research focusing on dopamine receptors, compounds similar to this compound were shown to selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity could lead to fewer side effects associated with traditional dopamine agonists, making it a candidate for treating neurodegenerative disorders .
属性
CAS 编号 |
90203-21-7 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC 名称 |
3-(2-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-8-7-9-3-5-10(8)4-2-6-11/h8-9,11H,2-7H2,1H3 |
InChI 键 |
FQRBTHJEKWUAPS-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCN1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















